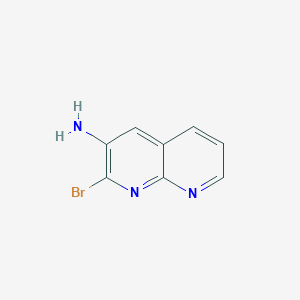

2-Bromo-1,8-naphthyridin-3-amine

Übersicht

Beschreibung

2-Bromo-1,8-naphthyridin-3-amine is a chemical compound with the molecular formula C8H6BrN3. It has a molecular weight of 224.06 .

Molecular Structure Analysis

The InChI code for 2-Bromo-1,8-naphthyridin-3-amine is 1S/C8H6BrN3/c9-8-5(10)4-7-6(12-8)2-1-3-11-7/h1-4H,10H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-1,8-naphthyridin-3-amine include a molecular weight of 224.06 . The compound has a density of 1.7±0.1 g/cm3 and a boiling point of 361.9±37.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Antibacterial Agents

2-Bromo-1,8-naphthyridin-3-amine: serves as a key scaffold in the synthesis of compounds with potent antibacterial properties. For instance, gemifloxacin, which contains the 1,8-naphthyridine core, is a marketed drug for treating bacterial infections . The bromo-naphthyridin amine moiety can be further functionalized to enhance its activity against resistant bacterial strains.

Organic Synthesis: Multicomponent Reactions

This compound is utilized in multicomponent reactions (MCRs) to efficiently generate complex molecular architectures. These reactions are pivotal in medicinal chemistry and chemical biology for the rapid synthesis of diverse and complex molecules .

Material Science: Light-Emitting Diodes

The 1,8-naphthyridine derivatives, including those derived from 2-Bromo-1,8-naphthyridin-3-amine , find applications in the development of components for light-emitting diodes (LEDs). Their unique photochemical properties make them suitable for creating more efficient and durable LEDs .

Photovoltaic Devices: Dye-Sensitized Solar Cells

Due to its photochemical characteristics, 2-Bromo-1,8-naphthyridin-3-amine is used in the synthesis of dyes for dye-sensitized solar cells (DSSCs). These solar cells are a promising alternative to traditional photovoltaic devices, offering the potential for lower production costs and higher energy conversion efficiencies .

Chemical Sensing: Molecular Sensors

The compound’s ability to form complexes with various metals makes it an excellent candidate for the development of molecular sensors. These sensors can detect the presence of specific ions or molecules, which is crucial in environmental monitoring and diagnostics .

Supramolecular Chemistry: Host–Guest Systems

In supramolecular chemistry, 2-Bromo-1,8-naphthyridin-3-amine is used to create self-assembly host–guest systems. These systems have applications in drug delivery, where the host molecule can encapsulate a therapeutic agent and release it in a controlled manner .

Zukünftige Richtungen

1,8-Naphthyridines, a class of compounds to which 2-Bromo-1,8-naphthyridin-3-amine belongs, have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They have wide applicability in medicinal chemistry and materials science, and the development of methods for their synthesis has been of considerable interest . Future research may focus on developing more ecofriendly, safe, and atom-economical approaches for the synthesis of these compounds .

Wirkmechanismus

Mode of Action

It is known that naphthyridines, the class of compounds to which it belongs, interact with their targets through various mechanisms, including binding to enzymes or receptors, inhibiting their function, or inducing conformational changes .

Biochemical Pathways

Naphthyridines, in general, are known to exhibit diverse biological activities and can influence a variety of biochemical pathways . The specific pathways affected by this compound and their downstream effects would require further investigation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-1,8-naphthyridin-3-amine . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.

Eigenschaften

IUPAC Name |

2-bromo-1,8-naphthyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-6(10)4-5-2-1-3-11-8(5)12-7/h1-4H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPIBGRCOGQNBRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(N=C2N=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1,8-naphthyridin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

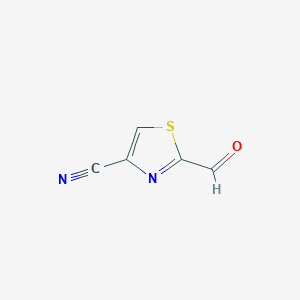

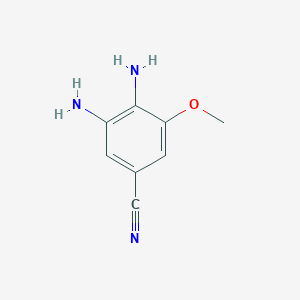

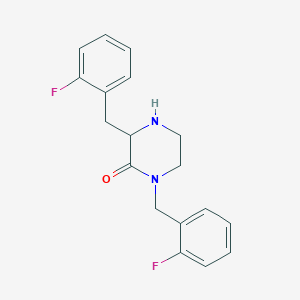

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1521424.png)

![4-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1521427.png)

![2-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1521428.png)

![2-Bromobenzo[d]thiazol-6-ol](/img/structure/B1521436.png)